molecular formula C13H11FN2O3 B3159728 Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate CAS No. 864245-61-4

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate

Cat. No.: B3159728
CAS No.: 864245-61-4
M. Wt: 262.24 g/mol
InChI Key: VEGPTDTUUANRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate is a chemical compound with the molecular formula C13H11FN2O3 It is a derivative of pyridine and is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to the pyridine ring

Mechanism of Action

Mode of Action

The exact mode of action of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be determined through further scientific investigation.

Biochemical Pathways

It is mentioned that there is a new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-amino-3-fluorophenol with 2-chloropyridine-4-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-amino-3-chlorophenoxy)pyridine-2-carboxylate
  • Methyl 4-(4-amino-3-bromophenoxy)pyridine-2-carboxylate
  • Methyl 4-(4-amino-3-iodophenoxy)pyridine-2-carboxylate

Uniqueness

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its halogenated analogs.

Properties

IUPAC Name

methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-18-13(17)12-7-9(4-5-16-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGPTDTUUANRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate (200 mg) in methanol (40 ml) was added 10% palladium carbon, followed by stirring under a hydrogen atmosphere at room temperature for 4.5 hrs. The reaction mixture was filtered to remove the catalyst, which was then washed with methanol. The filtrate was concentrated under a reduced pressure to give a residue, which was purified by silica gel column chromatography (eluent; ethyl acetate). Fractions containing the target compound were concentrated to provide a crude product of the titled compound (181 mg) as a brown oil.
Name
methyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.